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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromoethyl
propanoate, a key chemical intermediate. The document presents predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable
resource for researchers and professionals involved in chemical synthesis, characterization,
and drug development.

Spectral Data Summary

The following tables summarize the predicted spectral data for 2-bromoethyl propanoate.
This data has been generated using computational models and should be considered as a
reference. Experimental verification is recommended for precise characterization.

Table 1: Predicted *H NMR Data for 2-Bromoethyl Propanoate (Solvent: CDCIs, Frequency:
400 MHz)
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

4.35 Triplet 2H 6.0 -O-CHz2-CH2-Br
3.50 Triplet 2H 6.0 -O-CH2-CH2-Br
2.34 Quartet 2H 75 CHs-CH2-C(0)-
1.15 Triplet 3H 75 CHs-CH2-C(0)-

Table 2: Predicted 13C NMR Data for 2-Bromoethyl Propanoate (Solvent: CDCls, Frequency:

100 MHz)
Chemical Shift (8) ppm Assighment
173.5 C=0
64.0 -O-CH2-
285 -CH2-Br
275 -CH2-C(O)-
9.0 CHs-

Table 3: Predicted IR Spectroscopy Data for 2-Bromoethyl Propanoate

Wavenumber (cm~?)

Intensity

Assighment

2980-2880 Medium-Strong C-H stretch (alkane)
1740 Strong C=0 stretch (ester)
1250-1050 Strong C-O stretch (ester)
650 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (EI) Data for 2-Bromoethyl Propanoate
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miz Relative Intensity (%) Proposed Fragment

[M]* (Molecular ion with 7°Br/
180/182 5

81Br)
107/109 20 [CH2CH2Br]*
73 100 [CH3CH2CQ]* (Base Peak)
57 80 [CH3CH2]*
29 40 [CH2CHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS
data for a small organic molecule like 2-bromoethyl propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-bromoethyl propanoate in 0.6-
0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIsz). Add a small amount of an internal
standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
e H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds,
and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise
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ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of liquid 2-bromoethyl propanoate between two salt plates
(e.g., NaCl or KBr) to form a thin film.

o Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR
crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty salt plates or the clean ATR crystal.
o Record the sample spectrum over a typical range of 4000-400 cm~—1.
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-bromoethyl propanoate in a volatile
solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas
Chromatography-Mass Spectrometry (GC-MS), inject the sample into the GC, where it will
be vaporized and separated before entering the mass spectrometer.
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 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
electron ionization (EI) for volatile compounds.

o Data Acquisition:

o lonization: Bombard the sample molecules with high-energy electrons (typically 70 eV in
El) to induce ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z)
using a mass analyzer (e.g., a quadrupole).

o Detection: Detect the ions to generate the mass spectrum.

o Data Processing: The instrument software will plot the relative abundance of each ion as a
function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15270261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectral Analysis of 2-Bromoethyl Propanoate
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Caption: Workflow for the synthesis, purification, and spectral characterization of 2-
Bromoethyl propanoate.

 To cite this document: BenchChem. [Spectral Data Analysis of 2-Bromoethyl Propanoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15270261#spectral-data-for-2-bromoethyl-
propanoate-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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